Kinase Inhibitory Activity: Unsubstituted Core (CAS 481054-84-6) vs. 4-Pyridin-3-yl-Substituted Analog (Imatinib Pharmacophore Fragment)
In a cellular kinase inhibition assay performed in Homo sapiens, N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide (SID 57288035) exhibited an IC₅₀ greater than 55.69 µM and was classified as inactive . In contrast, the 4-(pyridin-3-yl)-substituted analog, N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide—the core pharmacophore of imatinib—demonstrates potent inhibition of Bcr-Abl kinase with an IC₅₀ of approximately 38 nM in biochemical assays, representing a greater than 1,400-fold potency differential [1]. This comparison isolates the functional contribution of the pyrimidine 4-position substituent and the central phenyl ring methyl group to target engagement.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 55.69 µM (inactive) — N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide (SID 57288035) |
| Comparator Or Baseline | Imatinib pharmacophore fragment: N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide; IC₅₀ = 38 nM (Abl kinase) |
| Quantified Difference | >1,400-fold lower potency for the unsubstituted core vs. 4-pyridin-3-yl substituted analog |
| Conditions | Cellular kinase inhibition assay (Homo sapiens); biochemical radiometric kinase assay (33PanQinase®) |
Why This Matters
This potency gap confirms that the unsubstituted core is functionally silent as a kinase inhibitor, establishing its value exclusively as a negative control, a reference blank for SAR panels, or a synthetic intermediate—not as a replaceable substitute for active congeners in target-based assays.
- [1] Zimmermann J. et al. Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorg. Med. Chem. Lett., 1997, 7(2), 187–192. Compound 1: IC₅₀ = 38 nM for Abl tyrosine kinase. View Source
